molecular formula C12H10BrNO2 B1467900 Ethyl 6-bromoisoquinoline-1-carboxylate CAS No. 1020576-70-8

Ethyl 6-bromoisoquinoline-1-carboxylate

Cat. No. B1467900
CAS RN: 1020576-70-8
M. Wt: 280.12 g/mol
InChI Key: ZYTJPPHSTFPCLL-UHFFFAOYSA-N
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Description

Ethyl 6-bromoisoquinoline-1-carboxylate is a chemical compound with the CAS number 1020576-70-8 . It has a molecular weight of 280.12 . The IUPAC name for this compound is ethyl 6-bromo-1-isoquinolinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10BrNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-7H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • The compound has been used in the synthesis of antibacterial agents, with studies demonstrating its utility in creating potent molecules against both Gram-positive and Gram-negative bacteria. A notable example includes the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, which showed significant antibacterial activities and was more active than oxolinic acid against various bacteria. The study highlights the importance of structural modifications to enhance antibacterial efficacy (Koga et al., 1980).

Synthetic Applications in Heterocyclic Chemistry

  • Ethyl 6-bromoisoquinoline-1-carboxylate serves as a building block in radical cyclisation reactions onto azoles, facilitating the synthesis of tri- and tetra-cyclic heterocycles. This application is crucial for developing novel molecular frameworks with potential pharmacological activities. The process involves alkylating azoles with 2-(2-Bromophenyl)ethyl methanesulfonate to synthesize radical precursors, which are then cyclized to yield new 6-membered rings attached to azoles (Allin et al., 2005).

Anticancer Properties

  • Another study focused on coupling ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate with diazotized anilines to yield novel annulated dihydroisoquinoline heterocycles. These compounds were screened for cytotoxicity against various cancer cell lines, including breast adenocarcinoma, hepatocellular carcinoma, and colorectal carcinoma, showing promising antitumor activities. Molecular docking simulations suggested that the most potent compounds could initiate apoptosis in cancer cells, indicating their potential as anticancer agents (Saleh et al., 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mechanism of Action

Target of Action

The primary targets of Ethyl 6-bromoisoquinoline-1-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects.

Biochemical Analysis

Biochemical Properties

Ethyl 6-bromoisoquinoline-1-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns. Additionally, it may alter metabolic fluxes by interacting with key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can have lasting effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites. These interactions can lead to changes in metabolic fluxes and alterations in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

ethyl 6-bromoisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTJPPHSTFPCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene (762.3 μL, 5.10 mmol) was added to ethyl 6-bromo-2-(phenylsulfonyl)-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate (1.03 g, 2.43 mmol) in toluene (12 mL) under argon and the reaction was stirred for 18 hours. Water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, dried over anhydrous magnesium sulfate, then filtered and concentrated. The residue was purified by silica gel chromatography eluting with 1:3 ethyl acetate:hexanes to give 400.6 mg (59%) of ethyl 6-bromo-1-isoquinolinecarboxylate as a solid. 1H NMR (400 MHz, d6-DMSO): δ 8.63 (d, J=6 Hz, 1H), 8.43 (d, J=2 Hz, 1H), 8.41 (d, J=10 Hz, 1H), 8.05 (d, J=6 Hz, 1H), 7.91 (dd, J=9, 2 Hz, 1H), 4.46 (q, J=7 Hz, 2H), 1.37 (t, J=7 Hz, 3H). ESI-LCMS m/z 280 (M+H)+.
Quantity
762.3 μL
Type
reactant
Reaction Step One
Name
ethyl 6-bromo-2-(phenylsulfonyl)-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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